While commercial suppliers exist for 2-Bromo-6-methylpyrazino[2,3-b]pyrazine [, , ], there is no scientific literature explicitly mentioning its use in research. This suggests the compound might be a relatively new molecule or one with niche applications not widely reported.
In the absence of specific research on 2-Bromo-6-methylpyrazino[2,3-b]pyrazine, scientists might explore its potential based on its structural similarities to other well-studied heterocyclic compounds. The molecule contains a fused pyrazine ring system, which is a core structure found in many biologically active molecules. Researchers might investigate 2-Bromo-6-methylpyrazino[2,3-b]pyrazine for similar activities as other pyrazines.
2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by its unique pyrazine ring structure. Its molecular formula is with a molecular weight of approximately 212.05 g/mol. The compound features a bromine atom at the second position and a methyl group at the sixth position of the pyrazine ring, contributing to its chemical properties and potential biological activities. The compound is classified under various databases, including PubChem (CID: 45789821) and has the CAS number 91225-51-3 .
There is no scientific research available on the mechanism of action of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. This suggests the compound might not be well-studied in the context of biological systems or interaction with other molecules.
These reactions are significant in synthetic organic chemistry for developing new compounds with desired properties .
Research indicates that pyrazine derivatives, including 2-Bromo-6-methylpyrazino[2,3-b]pyrazine, exhibit various biological activities. Some of the reported activities include:
Several synthetic routes are available for producing 2-Bromo-6-methylpyrazino[2,3-b]pyrazine:
These methods are essential for producing the compound in a laboratory setting for further research and applications .
The applications of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine span several fields:
These applications highlight the versatility of this compound in both medicinal and industrial chemistry .
Interaction studies involving 2-Bromo-6-methylpyrazino[2,3-b]pyrazine focus on its binding affinity with various biological targets:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound in medicinal chemistry .
Several compounds share structural similarities with 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. Here are some notable examples:
| Compound Name | Similarity Index | Key Characteristics |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyrazin-8-amine | 0.79 | Contains an amine group; potential biological activity |
| 6-Dibromo-2-methylimidazo[1,2-a]pyrazine | 0.84 | Increased bromination; may enhance biological activity |
| 1-Bromo-3-methylimidazo[1,5-a]pyrazine | 0.73 | Different positioning of bromine; varied reactivity |
| 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid | 0.78 | Contains a carboxylic acid group; alters solubility |
These compounds illustrate the diversity within pyrazine derivatives while highlighting the unique features of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine that may influence its specific biological activities and applications .